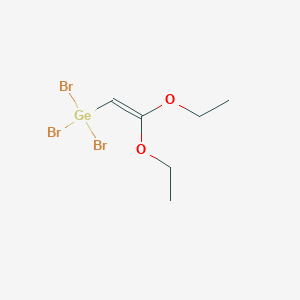
Tribromo(2,2-diethoxyethenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(2,2-diethoxyethenyl)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of three bromine atoms and a diethoxyethenyl group attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tribromo(2,2-diethoxyethenyl)germane typically involves the reaction of germanium tetrachloride with 2,2-diethoxyethene in the presence of a brominating agent. The reaction conditions often include the use of an inert solvent, such as dichloromethane, and a catalyst to facilitate the bromination process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified through techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tribromo(2,2-diethoxyethenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming diethoxyethenylgermane.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Tribromo(2,2-diethoxyethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tribromo(2,2-diethoxyethenyl)germane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the diethoxyethenyl group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Tribromo(2,2-dimethoxyethenyl)germane
- Tribromo(2,2-diethoxyethyl)germane
- Tribromo(2,2-dimethoxyethyl)germane
Uniqueness
Tribromo(2,2-diethoxyethenyl)germane is unique due to the presence of the diethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
95927-87-0 |
|---|---|
Molecular Formula |
C6H11Br3GeO2 |
Molecular Weight |
427.49 g/mol |
IUPAC Name |
tribromo(2,2-diethoxyethenyl)germane |
InChI |
InChI=1S/C6H11Br3GeO2/c1-3-11-6(12-4-2)5-10(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
LZLHDTLWBNPGHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C[Ge](Br)(Br)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















